molecular formula C23H25N3O3 B10988282 1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide

Cat. No.: B10988282
M. Wt: 391.5 g/mol
InChI Key: MYQQKRQERZULAE-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and 2-methoxyethylamine. The synthetic route may involve the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Attachment of the 2-Methoxyethyl Group: This step involves the alkylation of the indole nitrogen with 2-methoxyethyl halides under basic conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the indole derivative with 2-methoxyethylamine and a suitable coupling reagent to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
  • 1-[4-(2-methoxyethyl)phenoxy]-2,3-epoxypropane
  • 1-(2-methoxyethyl)piperazine

Uniqueness

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1H-indole-2-carboxamide is unique due to its specific structural features, such as the presence of two indole rings and the 2-methoxyethyl groups

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[1-(2-methoxyethyl)indol-4-yl]indole-2-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-28-14-12-25-11-10-18-19(7-5-9-21(18)25)24-23(27)22-16-17-6-3-4-8-20(17)26(22)13-15-29-2/h3-11,16H,12-15H2,1-2H3,(H,24,27)

InChI Key

MYQQKRQERZULAE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3CCOC

Origin of Product

United States

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